molecular formula C6H10ClN3 B8226394 N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride

N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride

Cat. No.: B8226394
M. Wt: 159.62 g/mol
InChI Key: NYRKIRRMUHUJAZ-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H9N3·HCl and a molecular weight of 159.62 g/mol. This compound is a salt analog of N-Methyl-1-(pyrimidin-2-yl)methanamine and is used in various scientific research applications, particularly in the preparation of (hetero)arylalkylamino-pyrazolopyridazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride typically involves the reaction of N-Methyl-1-(pyrimidin-2-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows: [ \text{N-Methyl-1-(pyrimidin-2-yl)methanamine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine forms.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(pyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: Contains an imidazole ring instead of a pyrimidine ring.

    N-Methyl-1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride: Contains an isoxazole ring instead of a pyrimidine ring.

Uniqueness

N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride is unique due to its pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs. The presence of the pyrimidine ring can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-methyl-1-pyrimidin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-7-5-6-8-3-2-4-9-6;/h2-4,7H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRKIRRMUHUJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CC=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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